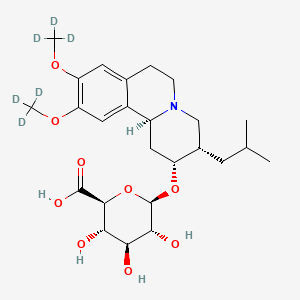

cis-Dihydrotetrabenazine Glucuronide-d6

Description

Contextualization as a Metabolite of Tetrabenazine (B1681281) and Deuterated Analogs

Tetrabenazine undergoes extensive metabolism in the body, primarily being converted to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These metabolites are then further processed through phase II metabolic reactions, which include glucuronidation. This process involves the attachment of a glucuronic acid moiety to the metabolite, increasing its water solubility and facilitating its excretion from the body.

Deutetrabenazine, a deuterated analog of tetrabenazine, follows the same metabolic pathway. The presence of six deuterium (B1214612) atoms (d6) in the methoxy (B1213986) groups of deutetrabenazine slows down its metabolism, leading to a longer half-life of the active dihydrotetrabenazine (B1670615) metabolites. nih.gov Consequently, the deuterated forms of these metabolites, including cis-Dihydrotetrabenazine-d6, also undergo glucuronidation, resulting in the formation of cis-Dihydrotetrabenazine Glucuronide-d6.

Research has identified a glucuronide of dihydrotetrabenazine as a minor metabolite in plasma following the administration of radiolabeled deutetrabenazine. nih.gov While not one of the most abundant metabolites, its presence is a key piece of the puzzle in understanding the complete metabolic profile of deuterated tetrabenazine.

Significance of Stable Isotope Labeling in Pharmaceutical Research

The use of stable isotope labeling, such as the incorporation of deuterium in this compound, is a cornerstone of modern pharmaceutical research. This technique offers several advantages:

Metabolic Pathway Elucidation: The deuterium atoms act as a tag, allowing researchers to distinguish the drug and its metabolites from endogenous compounds. This is crucial for accurately mapping the complex metabolic pathways of a drug.

Pharmacokinetic Studies: Stable isotope labeling enables more precise measurement of drug absorption, distribution, metabolism, and excretion (ADME). By using mass spectrometry, researchers can quantify the labeled compound and its metabolites in various biological samples over time.

Bioavailability Studies: Labeled compounds are instrumental in determining the bioavailability of a drug, which is the proportion of the administered dose that reaches the systemic circulation.

Drug-Drug Interaction Studies: Stable isotopes can be used to investigate how co-administered drugs affect the metabolism of the drug of interest.

The "d6" designation in this compound signifies the presence of six deuterium atoms. This specific labeling provides a distinct mass signature, making it readily identifiable in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). This analytical precision is invaluable for obtaining reliable data in preclinical and clinical studies.

Detailed Research Findings

Studies investigating the metabolic profile of deutetrabenazine have provided quantitative data on its various metabolites. In a study involving [14C]-deutetrabenazine, the distribution of radioactivity among different metabolites in plasma and urine was determined. These findings highlight the relative contribution of various metabolic pathways, including glucuronidation.

| Metabolite | Percentage of Total Radioactivity in Plasma (Mean ± SD) | Percentage of Total Radioactivity in Urine (Cohort Pool) |

|---|---|---|

| Deuterated α-HTBZ | 23.5 ± 4.9 | Minor |

| Deuterated β-HTBZ | 18.3 ± 4.1 | Minor |

| Sulfate of O-desmethyl α-HTBZ | 4.0 ± 1.5 | 16.7 |

| Sulfate of O-desmethyl β-HTBZ | 2.5 ± 1.1 | 10.5 |

| Co-elution: Glucuronide of α-HTBZ plus sulphate of O-desmethyl HTBZ plus mono-hydroxy α-HTBZ | Minor | 15.3 |

Data adapted from a study on the pharmacokinetic and metabolic profile of deutetrabenazine. nih.gov The table shows that while the glucuronide of α-HTBZ is a minor component in plasma, it contributes to a notable portion of the metabolites found in urine, often co-eluting with other metabolites in analytical procedures.

Structure

3D Structure

Properties

Molecular Formula |

C25H37NO9 |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17+,20-,21-,22+,23-,25+/m0/s1/i3D3,4D3 |

InChI Key |

YDJCTMWZMQNVOB-QEFMAVOKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Research

Elucidation of Glucuronidation Pathway of Dihydrotetrabenazine (B1670615) Metabolites

Glucuronidation is a major phase II metabolic pathway that enhances the water solubility and facilitates the excretion of various xenobiotics and their metabolites. For dihydrotetrabenazine, this process leads to the formation of dihydrotetrabenazine glucuronide.

Role of UDP-Glucuronosyltransferases (UGTs) in Glucuronide Formation in in vitro Systems

The conjugation of glucuronic acid to substrate molecules is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). While the glucuronidation of tetrabenazine (B1681281) metabolites has been acknowledged, specific in vitro studies definitively identifying the UGT isoforms responsible for the direct glucuronidation of cis-dihydrotetrabenazine isomers are limited in the available scientific literature.

Reaction phenotyping studies, which utilize a panel of recombinant human UGT enzymes, are the standard approach to pinpoint the specific enzymes involved in a compound's glucuronidation. Such studies would involve incubating cis-dihydrotetrabenazine with individual UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) to determine which enzymes exhibit catalytic activity towards the formation of its glucuronide conjugate. The absence of such specific data for dihydrotetrabenazine in the current body of research indicates an area requiring further investigation to fully elucidate this metabolic pathway.

Identification of Precursor Dihydrotetrabenazine Isomers and Conjugates

The precursor to cis-Dihydrotetrabenazine Glucuronide-d6 is a specific stereoisomer of deuterated dihydrotetrabenazine. The term "cis" in "cis-Dihydrotetrabenazine" refers to the relative stereochemistry at the 3 and 11b positions of the benzo[a]quinolizine core structure, where the hydrogen atoms at these positions are on the same side of the ring system. google.com

Tetrabenazine is metabolized to four main stereoisomers of dihydrotetrabenazine (HTBZ) through the reduction of its ketone group. These isomers are:

(+)-α-HTBZ ((2R,3R,11bR)-HTBZ)

(-)-α-HTBZ ((2S,3S,11bS)-HTBZ)

(+)-β-HTBZ ((2S,3R,11bR)-HTBZ)

(-)-β-HTBZ ((2R,3S,11bS)-HTBZ)

The α-isomers are characterized by a cis-relationship between the substituents at the C-2 and C-3 positions. Following the administration of tetrabenazine, the most abundant circulating isomers are typically (-)-α-HTBZ and (+)-β-HTBZ. In the context of deutetrabenazine, these precursor isomers would be deuterated. The subsequent glucuronidation of one of these cis-isomers would lead to the formation of the corresponding glucuronide conjugate. Mass spectrometry is a key analytical technique used to identify these conjugates, with characteristic neutral losses of the glucuronic acid moiety (176 Da) aiding in their structural elucidation. uab.edu

Investigation of Enzyme Systems Involved in Precursor Metabolite Formation

The formation of the dihydrotetrabenazine precursors is a critical first step in the metabolic pathway leading to glucuronidation. This biotransformation is primarily mediated by carbonyl reductases, with subsequent metabolism involving Cytochrome P450 enzymes.

Carbonyl Reductase Activity in Dihydrotetrabenazine Generation

The reduction of the ketone group in tetrabenazine to a hydroxyl group, yielding the various dihydrotetrabenazine isomers, is catalyzed by carbonyl reductases. These enzymes exhibit stereoselectivity, leading to the formation of the different α- and β-isomers. The relative abundance of these isomers in circulation is a direct consequence of the activity and stereospecificity of these reductases.

Cytochrome P450 Enzyme Contributions to Downstream Metabolism (e.g., CYP2D6, CYP1A2, CYP3A4/5)

Following their formation by carbonyl reductases, the dihydrotetrabenazine isomers are further metabolized, primarily by Cytochrome P450 (CYP) enzymes. The most significant of these is CYP2D6, which is responsible for the O-demethylation of the dihydrotetrabenazine metabolites. The activity of CYP2D6 can be influenced by an individual's genetic makeup, leading to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). Other CYP enzymes, such as CYP1A2 and CYP3A4/5, are thought to play a more minor role in the metabolism of tetrabenazine and its derivatives.

Deuterium (B1214612) Isotope Effects on Metabolic Stability and Pathway Flux

The substitution of hydrogen with deuterium at specific positions in a molecule can significantly alter its metabolic fate. This is known as the deuterium kinetic isotope effect (KIE). In the case of deutetrabenazine, the methoxy (B1213986) groups are deuterated (CD3O-), which has a profound impact on its metabolism.

The C-D bond is stronger than the C-H bond, making it more difficult for enzymes to break. This is particularly relevant for the CYP2D6-mediated O-demethylation of the dihydrotetrabenazine metabolites. The deuteration slows down this metabolic process, leading to a number of observable effects:

Increased half-life of active metabolites: The deuterated α- and β-dihydrotetrabenazine metabolites have a longer half-life in the body compared to their non-deuterated counterparts.

Reduced formation of downstream metabolites: The rate of formation of the O-desmethyl metabolites is decreased.

The following table summarizes some of the pharmacokinetic parameters of the active metabolites of tetrabenazine and deutetrabenazine, illustrating the impact of deuteration.

| Metabolite | Parameter | Tetrabenazine | Deutetrabenazine |

| Total (α+β)-HTBZ | Half-life (t½) | ~4-8 hours | ~9-11 hours |

| AUC | Lower | Higher | |

| α-HTBZ | Cmax | Variable | Lower Cmax for a given AUC |

| β-HTBZ | Cmax | Variable | Lower Cmax for a given AUC |

Impact of Deuteration on Oxidative Metabolism (e.g., O-Demethylation) in in vitro Assays

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at the methoxy groups of tetrabenazine to form deutetrabenazine, has a significant impact on its oxidative metabolism. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. acs.orgbioscientia.de This stronger bond is more resistant to cleavage, particularly in oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes, which are responsible for a majority of drug metabolism in humans. bioscientia.de

The primary oxidative metabolic pathway for the active metabolites of tetrabenazine, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), is O-demethylation. bioscientia.denih.gov In vitro assays using human liver microsomes have demonstrated that the deuteration in deutetrabenazine significantly slows down this process. nih.gov This attenuated metabolism of the deuterated α-HTBZ and β-HTBZ leads to their prolonged half-lives. nih.gov The replacement of hydrogen with deuterium in the O-methyl groups impedes the oxidative metabolism, showcasing a clear demonstration of the primary kinetic isotope effect. acs.org

This targeted modification of metabolism through deuteration allows for a more controlled pharmacokinetic profile, which is a key rationale behind the development of deuterated drugs like deutetrabenazine. acs.orgbohrium.com By slowing the rate of O-demethylation, the exposure to the active metabolites is increased, while the formation of their less active O-demethylated counterparts is reduced. nih.gov

Comparative Metabolic Stability Studies of Deuterated versus Non-Deuterated Analogs

Comparative studies have consistently shown that deuterated analogs of dihydrotetrabenazine exhibit greater metabolic stability than their non-deuterated counterparts. nih.gov In vitro studies have quantified this difference, showing a reduced rate of metabolism for the deuterated metabolites. nih.gov This increased stability is a direct consequence of the kinetic isotope effect on the O-demethylation pathway, which is the primary route of clearance for these active metabolites. bioscientia.denih.gov

Interestingly, the initial step in the metabolism of tetrabenazine and deutetrabenazine, the reduction of the ketone to form dihydrotetrabenazine metabolites, is not affected by the deuterium substitution in the remote methoxy groups. bioscientia.denih.gov The metabolic pathways for both the deuterated and non-deuterated compounds are identical, with no new or unique metabolites formed as a result of deuteration. nih.govresearchgate.net The key difference lies in the rate at which the subsequent metabolic steps, particularly O-demethylation, occur. nih.gov This alteration in metabolic rate can also lead to "metabolic switching," where a decrease in one metabolic pathway may lead to an increase in an alternative pathway. bioscientia.de

| Parameter | Deuterated (α+β)-HTBZ | Non-Deuterated (α+β)-HTBZ | Key Finding |

|---|---|---|---|

| Mean Elimination Half-Life | Approximately doubled | Standard | Deuteration significantly prolongs the half-life of the active metabolites. nih.govnih.gov |

| Overall Mean Exposure (AUC) | More than twofold increase | Standard | Increased systemic exposure to the active metabolites with the deuterated form. nih.govnih.gov |

| Peak Plasma Concentration (Cmax) | Marginal increase | Standard | Deuteration does not lead to significantly higher peak concentrations. nih.govresearchgate.net |

| Metabolic Pathway | Identical to non-deuterated | Standard | No novel metabolites are formed due to deuteration. nih.govresearchgate.net |

Stereochemical Considerations in Metabolite Formation and Disposition

Differential Metabolism of cis- and trans-Dihydrotetrabenazine Stereoisomers

Tetrabenazine is administered as a racemic mixture, and its metabolism introduces another chiral center, leading to the formation of four primary stereoisomers of dihydrotetrabenazine (HTBZ): (+)-α-HTBZ, (−)-α-HTBZ, (+)-β-HTBZ, and (−)-β-HTBZ. nih.govnih.gov These isomers have a trans-configuration at the C-3 and C-11b positions. nih.gov In addition to these, there are also four possible stereoisomers with a cis-configuration at these positions, though the trans-isomers are the major metabolites. nih.gov

The metabolism of tetrabenazine is stereoselective, meaning that the different stereoisomers are formed and cleared at different rates. nih.gov In patients administered tetrabenazine, the most abundant circulating isomers are (−)-α-HTBZ and (+)-β-HTBZ, while (−)-β-HTBZ and (+)-α-HTBZ are present as minor metabolites. nih.gov This differential concentration of isomers is a result of stereoselective reduction of the tetrabenazine enantiomers by carbonyl reductases. nih.gov

Each of these stereoisomers exhibits a unique pharmacological profile, including different affinities for the vesicular monoamine transporter 2 (VMAT2) and various off-target receptors. nih.govsemanticscholar.org For instance, (+)-α-HTBZ is a potent VMAT2 inhibitor, while (−)-α-HTBZ has weaker VMAT2 affinity but interacts with other central nervous system targets. nih.govsemanticscholar.org The binding of these metabolites to VMAT2 is highly stereospecific. nih.govnih.gov

Influence of Chiral Centers on Glucuronidation Selectivity

Glucuronidation is a major phase II metabolic pathway that involves the conjugation of a glucuronic acid moiety to a substrate, making it more water-soluble and facilitating its excretion. nih.gov The presence of chiral centers in the dihydrotetrabenazine molecule can influence the selectivity of this process. The specific stereochemistry of the hydroxyl group and other chiral centers can affect the binding and catalytic activity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation.

The formation of this compound would be dependent on the stereoselective formation of the cis-dihydrotetrabenazine-d6 precursor and the subsequent stereoselective action of UGT enzymes. The specific orientation of the functional groups in the cis-isomer would present a unique substrate for the UGT enzymes, potentially leading to different rates and extents of glucuronidation compared to the trans-isomers.

| Stereoisomer | Relative Abundance in Circulation (after Tetrabenazine administration) | VMAT2 Inhibitory Potency |

|---|---|---|

| (−)-α-HTBZ | High | Low nih.gov |

| (+)-β-HTBZ | High | High nih.gov |

| (−)-β-HTBZ | Low | Weak semanticscholar.org |

| (+)-α-HTBZ | Low | Very High nih.govsemanticscholar.org |

Analytical Methodologies for Research Applications of Cis Dihydrotetrabenazine Glucuronide D6

Development and Validation of Quantitative Bioanalytical Assays

Quantitative bioanalytical assays are fundamental in determining the concentration of cis-Dihydrotetrabenazine Glucuronide-d6 in biological samples. These assays must be robust, reproducible, and highly sensitive to provide meaningful data for pharmacokinetic and metabolic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drug metabolites, including glucuronides, in biological matrices. researchgate.net This technique offers high selectivity and sensitivity, allowing for the detection and quantification of low-level metabolites. nih.govresearchgate.net For the analysis of tetrabenazine (B1681281) and its metabolites, such as α-dihydrotetrabenazine and β-dihydrotetrabenazine, LC-MS/MS methods have been developed and validated according to regulatory guidelines. nih.gov These methods typically involve solid-phase extraction (SPE) to isolate the analytes from plasma, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction-monitoring (MRM) mode. nih.govresearchgate.net The high throughput of modern LC-MS/MS systems allows for the analysis of a large number of samples in a short period, which is essential for clinical studies. nih.gov

A typical LC-MS/MS method for tetrabenazine and its active metabolites demonstrates linearity over a specific concentration range, ensuring accurate quantification. nih.gov For instance, a validated method showed a linear range of 0.01-5.03 ng/mL for tetrabenazine and 0.50-100 ng/mL for its dihydro-metabolites. nih.gov The short run time of 2.5 minutes per sample enables the analysis of over 300 plasma samples daily. nih.gov

Utilization of Stable Isotope-Labeled Analogs as Internal Standards for Enhanced Accuracy

The use of stable isotope-labeled (SIL) internal standards is a widely accepted practice in quantitative bioanalysis to enhance the accuracy and precision of LC-MS/MS assays. nih.govscispace.comcerilliant.com SIL internal standards, such as this compound, have chemical and physical properties nearly identical to the analyte of interest. scispace.com This similarity allows the internal standard to co-elute with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response. cerilliant.comnih.gov

While SIL internal standards are generally preferred, the use of deuterium-labeled compounds can sometimes present challenges, such as different retention times or recoveries compared to the non-labeled analyte. nih.govscispace.com However, careful selection of the labeling position and appropriate analytical conditions can mitigate these issues. hilarispublisher.com The use of a deuterated analog like tetrabenazine-d7 (B1150270) has been successfully implemented as an internal standard for the quantification of tetrabenazine and its metabolites, demonstrating the viability of this approach. nih.govresearchgate.net

| Parameter | Advantage of SIL Internal Standards | Potential Consideration |

| Accuracy | High, due to compensation for matrix effects and procedural variability. cerilliant.com | Potential for isotopic effects influencing chromatography or mass spectrometric response. nih.gov |

| Precision | Improved, as it corrects for random errors during analysis. scispace.com | Possibility of H-D scrambling in the ion source or collision cell. cerilliant.com |

| Selectivity | Co-elution allows for specific detection of the analyte. | |

| Cost | Can be more expensive than structural analogs. scispace.com |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation in Research

Beyond quantification, the structural characterization of metabolites is essential for a comprehensive understanding of drug metabolism. Advanced analytical techniques are employed to identify and confirm the structure of metabolites like this compound.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of drug metabolites. ijpras.com HRMS instruments, such as time-of-flight (TOF), quadrupole-time-of-flight (Q-TOF), and Orbitrap systems, provide accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. ijpras.com This capability, combined with fragmentation data obtained from tandem mass spectrometry (MS/MS), allows for the confident structural elucidation of metabolites. ijpras.com In the context of tetrabenazine, HRMS can be employed to identify various metabolic products, including glucuronide conjugates, by precisely measuring their mass and analyzing their fragmentation patterns.

Chiral Separation Techniques for Isomeric Analysis of Related Compounds

Tetrabenazine has two chiral centers, leading to the existence of four stereoisomers. researchgate.netnih.gov Its primary metabolites, the dihydrotetrabenazines (HTBZ), have three chiral centers, resulting in eight possible stereoisomers. nih.gov These isomers can exhibit different pharmacological and toxicological profiles. nih.govnih.gov Therefore, chiral separation techniques are critical for the individual analysis of these stereoisomers. mdpi.com

| Isomer | Relative Abundance (Tetrabenazine Administration) | VMAT2 Inhibitory Potency |

| [+]-α-HTBZ | Minor metabolite. nih.gov | High. nih.gov |

| [-]-α-HTBZ | Abundant metabolite. nih.gov | Low. nih.gov |

| [+]-β-HTBZ | Abundant metabolite. nih.gov | High. nih.gov |

| [-]-β-HTBZ | Minor metabolite. nih.gov |

Application in in vitro and Ex Vivo Research Studies

This compound and related compounds are utilized in various in vitro and ex vivo research models to investigate the metabolic pathways and pharmacological properties of tetrabenazine and its derivatives. In vitro studies often employ liver microsomes or recombinant enzymes to identify the specific enzymes responsible for metabolism, such as the formation of glucuronide conjugates. nih.gov These studies have shown that mono-oxidation and glucuronide conjugation are major metabolic pathways for dihydrotetrabenazine (B1670615) derivatives. nih.gov

Ex vivo studies, on the other hand, involve the analysis of biological samples (e.g., plasma, urine) collected from subjects who have been administered the parent drug. nih.gov These studies provide valuable information on the pharmacokinetic profile of the drug and its metabolites in a physiological setting. For instance, studies comparing the pharmacokinetics of tetrabenazine and its deuterated analog, deutetrabenazine, have utilized LC-MS/MS to quantify the parent drugs and their various metabolites, including deuterated dihydrotetrabenazine isomers. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Quantitative Analysis in Hepatic Microsomal and Recombinant Enzyme Systems

In vitro metabolic studies using hepatic microsomes and recombinant enzyme systems are fundamental in characterizing the metabolic pathways of drug candidates. nih.gov For deuterated compounds like the parent of this compound, these systems help elucidate the influence of deuterium (B1214612) substitution on metabolic rates and profiles.

The analytical approach for quantifying this compound in these systems typically involves incubation of the parent compound (a deuterated form of tetrabenazine) with liver microsomes (from human or animal species) or specific recombinant cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Following incubation, the reaction is quenched, and the samples are prepared for LC-MS/MS analysis.

Sample preparation is a critical step to remove proteins and other matrix components that could interfere with the analysis. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. researchgate.net The resulting supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples and better sensitivity. nih.gov

The LC-MS/MS method is then used for the separation and detection of the analyte. A C18 column is commonly used for chromatographic separation with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate). nih.govresearchgate.net The mass spectrometer is operated in multiple reaction-monitoring (MRM) mode to ensure specificity and sensitivity. nih.gov In this mode, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification.

A stable isotopically labeled internal standard is crucial for accurate quantification, correcting for variability during sample preparation and analysis. kcasbio.com In the analysis of tetrabenazine and its metabolites, deuterated analogues such as tetrabenazine-d7 are commonly used. nih.govresearchgate.net When this compound is the analyte, a stable isotope-labeled version with additional heavy atoms (e.g., ¹³C or ¹⁵N) or a structural analogue could be employed as an internal standard.

The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and stability. nih.gov

Table 1: Representative LC-MS/MS Parameters for Analysis in Hepatic Microsomes

| Parameter | Value |

| Instrument | API-4000 LC-MS/MS or equivalent nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Analyte and IS specific transitions |

| Column | Zorbax SB C18 or equivalent nih.gov |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate nih.gov |

| Flow Rate | 0.8 mL/min nih.gov |

| Run Time | 2.5 min nih.gov |

Table 2: Representative Validation Data in Hepatic Microsomes

| Parameter | Result |

| Linearity (r²) | ≥ 0.99 nih.gov |

| Within-day Precision (RSD) | < 15% nih.gov |

| Between-day Precision (RSD) | < 15% nih.gov |

| Accuracy (RE) | Within ±15% nih.gov |

Assessment in Various Preclinical Biological Matrices (e.g., animal tissues, cell lines)

The quantitative analysis of this compound in preclinical biological matrices such as animal tissues and cell lines is essential for pharmacokinetic and drug distribution studies. nih.gov The analytical methodologies are similar to those used for in vitro systems but often require more extensive sample preparation to handle the complexity of these matrices.

For tissue samples, homogenization is the first step to ensure a uniform sample. This is followed by extraction procedures to isolate the analyte from the tissue components. Protein precipitation is a common initial step, followed by more rigorous cleanup techniques like SPE. nih.gov The choice of extraction method depends on the tissue type and the physicochemical properties of the analyte.

In the case of cell lines, cell lysates are prepared, and similar extraction methods to those for plasma or microsomal samples are employed. The concentration of the analyte in cell-based assays can be significantly lower, necessitating highly sensitive analytical methods.

LC-MS/MS remains the gold standard for quantification in these matrices due to its high selectivity and sensitivity. nih.gov The use of a deuterated internal standard, such as this compound itself when analyzing its non-deuterated counterpart, is critical to compensate for matrix effects and variations in extraction recovery. kcasbio.comnih.gov The presence of a stable isotope-labeled internal standard that co-elutes with the analyte helps to normalize the LC-MS/MS response, mitigating the impact of ion suppression or enhancement from the biological matrix. kcasbio.com

The lower limit of quantification (LLOQ) is a key parameter for in vivo studies, and the analytical method must be sensitive enough to measure the expected concentrations of the analyte in the preclinical models. nih.gov For tetrabenazine and its metabolites, LLOQs in the range of 0.01 to 0.50 ng/mL have been reported in plasma. nih.govnih.gov

Table 3: Representative Sample Preparation Techniques for Preclinical Matrices

| Matrix | Technique |

| Animal Tissue | Homogenization, Protein Precipitation, Solid-Phase Extraction |

| Cell Lines | Cell Lysis, Protein Precipitation, Liquid-Liquid Extraction |

| Plasma | Solid-Phase Extraction nih.gov |

Table 4: Representative Performance Characteristics in Preclinical Matrices

| Parameter | Value |

| LLOQ in Plasma | 0.01-0.50 ng/mL for related compounds nih.govnih.gov |

| Extraction Recovery | 66.9–78.9% for related compounds nih.gov |

| Matrix Effect | Monitored and minimized with IS kcasbio.com |

| Incurred Sample Reanalysis | To ensure reproducibility |

Role of Cis Dihydrotetrabenazine Glucuronide D6 As a Research Tool

Application in Metabolic Fate Studies of Parent Deuterated Drugs

The primary application of cis-Dihydrotetrabenazine Glucuronide-d6 lies in the elucidation of the metabolic pathways of its parent compound, deutetrabenazine. Following administration, deutetrabenazine is metabolized to deuterated active metabolites, namely α-dihydrotetrabenazine-d6 (α-HTBZ-d6) and β-dihydrotetrabenazine-d6 (β-HTBZ-d6). fda.gov These metabolites then undergo further biotransformation, including glucuronidation, to form compounds such as this compound.

By synthesizing and using this compound as a reference standard, researchers can accurately identify and quantify this specific metabolite in complex biological matrices like plasma and urine. nih.gov This is crucial for building a comprehensive metabolic map of deutetrabenazine. The presence and concentration of this glucuronide metabolite provide insights into the extent of Phase II metabolism, which is a critical detoxification pathway. Such studies have confirmed that the metabolic pathway of deutetrabenazine is identical to that of tetrabenazine (B1681281), with no new metabolites being formed due to deuteration. nih.gov

The use of stable isotope-labeled metabolites like this compound allows for precise tracking of the metabolic fate of the deuterated parent drug without the need for radiolabeling, offering a safer and often more cost-effective approach in metabolic studies. hyphadiscovery.com

Contribution to Pharmacokinetic Research in Preclinical Models

In preclinical pharmacokinetic studies, which involve evaluating the absorption, distribution, metabolism, and excretion (ADME) of a drug in animal models, this compound serves as an invaluable internal standard. When analyzing biological samples from animals dosed with the non-deuterated tetrabenazine, the deuterated glucuronide metabolite can be spiked into the samples. Due to its structural similarity to the endogenous cis-dihydrotetrabenazine glucuronide, it behaves almost identically during sample extraction and chromatographic separation.

However, its increased mass due to the six deuterium (B1214612) atoms allows it to be distinguished from the non-deuterated analyte by mass spectrometry. acanthusresearch.com This allows for accurate quantification of the non-deuterated metabolite, correcting for any variability in sample preparation and analytical instrumentation. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical mass spectrometry for its ability to enhance accuracy and precision.

The table below illustrates the typical pharmacokinetic parameters that can be accurately determined in preclinical models for the non-deuterated metabolite using this compound as an internal standard.

| Parameter | Description | Importance in Preclinical Research |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the metabolite. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption and formation of the metabolite. |

| AUC | Area under the plasma concentration-time curve | Represents the total exposure to the metabolite over time. |

| t1/2 | Elimination half-life | Determines the rate at which the metabolite is cleared from the body. |

Utility in Drug Discovery and Development Research (Methodology Focus)

The utility of this compound extends into the broader realm of drug discovery and development, with a specific focus on analytical methodology and understanding isotopic effects.

Reference Standard for Analytical Method Development and Validation

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development. This compound serves as a well-characterized reference standard for the development and validation of bioanalytical assays, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

During method development, this deuterated standard is used to optimize chromatographic conditions, such as the mobile phase composition and gradient, to achieve clear separation from other metabolites and endogenous matrix components. In method validation, it is essential for establishing key performance characteristics of the assay, as outlined in the table below.

| Validation Parameter | Role of this compound |

| Specificity and Selectivity | Used to confirm that the method can differentiate the analyte from the deuterated standard and other potential interferences. |

| Linearity | A calibration curve is constructed using known concentrations of the non-deuterated analyte and a fixed concentration of the deuterated internal standard. |

| Accuracy and Precision | Quality control samples are quantified against the calibration curve to ensure the method provides accurate and reproducible results. |

| Matrix Effect | The response of the analyte in the presence of the biological matrix is compared to its response in a clean solvent, with the internal standard helping to normalize for any suppression or enhancement of the signal. |

| Extraction Recovery | The efficiency of the extraction process is determined by comparing the response of the analyte in a pre-extracted spiked sample to a post-extracted spiked sample, with the internal standard correcting for variability. |

Tool for Investigating Isotope Effects on Drug Disposition and Metabolism

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This can slow down the rate of metabolic reactions that involve the cleavage of this bond. researchgate.netnih.gov While the primary deuteration of deutetrabenazine is designed to alter the metabolism of the parent drug, studying its deuterated metabolites like this compound can provide further insights into isotope effects on drug disposition.

Advanced Research Perspectives and Future Directions

Chemoenzymatic Synthesis Approaches for Labeled Metabolites and Analogs

The synthesis of isotopically labeled drug metabolites like cis-Dihydrotetrabenazine Glucuronide-d6 is essential for their use as internal standards in quantitative bioanalysis. Chemoenzymatic synthesis offers a powerful and often more selective alternative to purely chemical methods for producing such complex molecules. researchgate.netrsc.org This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis.

Glucuronidation is a major pathway in drug metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govhyphadiscovery.com In a chemoenzymatic strategy, the aglycone, cis-Dihydrotetrabenazine-d6, would first be synthesized chemically. This deuterated precursor provides the isotopic label necessary for its function as an internal standard. Subsequently, the glucuronide moiety is attached using an enzymatic system. This can be achieved using isolated UGT enzymes or through whole-cell biotransformation with recombinant microorganisms engineered to express specific human UGT enzymes. researchgate.netnih.gov

The key advantage of this method is the high regioselectivity and stereoselectivity of the enzymatic reaction, which ensures the correct attachment of the glucuronic acid to the hydroxyl group of the dihydrotetrabenazine (B1670615) molecule, resulting in the desired cis-isomer. nih.gov This is particularly important for complex molecules with multiple potential sites for glucuronidation.

Key Chemoenzymatic Synthesis Steps:

| Step | Description | Rationale |

| 1. Chemical Synthesis of Aglycone | Synthesis of cis-Dihydrotetrabenazine with a deuterium (B1214612) label (d6). | Introduction of the isotopic label for use as an internal standard. |

| 2. Enzymatic Glucuronidation | Reaction of the deuterated aglycone with UDP-glucuronic acid in the presence of a selected UGT isozyme or a whole-cell system. | Highly selective and efficient conjugation to form the glucuronide. |

| 3. Purification | Isolation and purification of the final product, this compound. | To ensure high purity for analytical applications. |

This chemoenzymatic approach allows for the efficient and scalable production of high-purity labeled metabolites, which are critical for modern drug development and clinical research. nih.gov

Integrated Omics Approaches for Comprehensive Metabolite Profiling and Pathway Mapping

Understanding the complete metabolic profile of a drug is a fundamental aspect of pharmacology. Integrated "omics" approaches, which combine data from different high-throughput analytical techniques, provide a holistic view of the metabolic pathways involved in drug biotransformation. nih.gov Specifically, the integration of metabolomics and transcriptomics can offer deep insights into the formation of metabolites like cis-Dihydrotetrabenazine Glucuronide. cd-genomics.comnih.govdovepress.com

Metabolomics, the large-scale study of small molecules, can identify and quantify a wide range of metabolites in biological samples. nih.gov By analyzing samples from individuals treated with tetrabenazine (B1681281), metabolomics can create a comprehensive map of all resulting metabolites, including the various isomers of dihydrotetrabenazine and their glucuronidated forms.

Transcriptomics, on the other hand, analyzes the expression levels of all genes in a cell or tissue. dovepress.com By correlating changes in gene expression with metabolite profiles, researchers can identify the specific UGT enzymes and other drug-metabolizing enzymes responsible for the biotransformation of tetrabenazine. cd-genomics.comnih.gov For instance, an upregulation of a particular UGT gene in response to tetrabenazine administration would suggest its involvement in the glucuronidation process.

Integrated Omics Workflow for Tetrabenazine Metabolism:

| Omics Platform | Data Generated | Insights Gained |

| Metabolomics | Comprehensive profile of tetrabenazine metabolites. | Identification of all metabolic products, including glucuronides. |

| Transcriptomics | Gene expression profiles of drug-metabolizing enzymes. | Identification of specific enzymes (e.g., UGTs) involved in tetrabenazine metabolism. |

| Data Integration | Correlation of metabolite levels with gene expression data. | Elucidation of the complete metabolic pathway and its regulation. |

This integrated approach not only helps in mapping the metabolic pathways but also in understanding inter-individual variability in drug response, which can be linked to genetic polymorphisms in the identified enzymes. nih.govmdpi.com

Computational Modeling and Simulation of Glucuronidation Pathways and Isotope Effects

Computational modeling and simulation have become indispensable tools in modern drug metabolism research. These methods can predict the metabolic fate of a drug and provide insights into the underlying biochemical mechanisms. For this compound, computational approaches can be used to model the glucuronidation process and to understand the kinetic isotope effects (KIEs) associated with the deuterium labeling.

Molecular docking simulations can predict how tetrabenazine and its metabolites, such as cis-dihydrotetrabenazine, bind to the active sites of various UGT isozymes. nih.gov This can help identify the specific enzymes responsible for the glucuronidation reaction and explain the observed regioselectivity.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can model the enzymatic reaction itself, providing detailed information about the transition state and the reaction mechanism. These simulations can also be used to predict the magnitude of the KIE. The presence of deuterium atoms at specific positions in the molecule can alter the reaction rate compared to the non-deuterated compound. semanticscholar.orgresearchgate.netnih.gov Understanding these isotope effects is crucial for the correct interpretation of pharmacokinetic data when using a deuterated internal standard. nih.govdntb.gov.ua

Applications of Computational Modeling:

| Modeling Technique | Application | Outcome |

| Molecular Docking | Predicts the binding of substrates to UGT enzymes. | Identification of key UGT isozymes involved in glucuronidation. |

| QM/MM Simulations | Models the enzymatic reaction mechanism. | Understanding of the reaction pathway and prediction of kinetic isotope effects. |

| Pharmacokinetic Modeling | Simulates the absorption, distribution, metabolism, and excretion of the drug and its metabolites. | Prediction of in vivo drug behavior and the impact of deuterium labeling. |

These computational tools, when used in conjunction with experimental data, provide a powerful framework for understanding and predicting the complex processes of drug metabolism.

Emerging Analytical Technologies for Trace Metabolite Detection and Characterization

The detection and characterization of drug metabolites, which are often present at very low concentrations in complex biological matrices, require highly sensitive and selective analytical techniques. researchgate.net Recent advances in mass spectrometry (MS) have revolutionized the field of metabolomics and provide powerful tools for the analysis of trace metabolites like this compound. rsc.orgazolifesciences.com

High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and resolution, enabling the confident identification of metabolites based on their elemental composition. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions and analyzing the resulting fragment ions. nih.gov

Ion mobility spectrometry (IMS), when coupled with MS, adds another dimension of separation based on the size, shape, and charge of the ions. nih.govbenthamscience.com This can help to separate isomeric metabolites that are difficult to distinguish by chromatography and mass spectrometry alone.

Ambient ionization techniques, such as desorption electrospray ionization (DESI), allow for the direct analysis of samples in their native state with minimal sample preparation. tiikmpublishing.com This can be particularly useful for imaging the spatial distribution of metabolites in tissues. nih.govspringerprofessional.de

Advanced Analytical Techniques for Metabolite Analysis:

| Technology | Principle | Advantage |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Confident identification of metabolites. |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions to generate structural information. | Structural elucidation of unknown metabolites. nih.gov |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their mobility in a gas. | Separation of isomers and complex mixtures. nih.gov |

| Ambient Ionization Mass Spectrometry | Directly ionizes samples from surfaces. | Rapid analysis with minimal sample preparation. tiikmpublishing.com |

These emerging technologies are continually pushing the boundaries of analytical sensitivity and selectivity, enabling researchers to gain unprecedented insights into the complex world of drug metabolism. benthamscience.comcreative-proteomics.com

Q & A

Q. What are common pitfalls in interpreting deuterium isotope effects in pharmacokinetic studies of this compound?

- Answer : Misattributing altered pharmacokinetics solely to isotope effects, ignoring factors like:

- Protein Binding : Deuteration may change binding affinity to albumin.

- Metabolite Interference : Non-deuterated impurities from incomplete synthesis.

Control experiments with dual-labeled (d6 and ¹³C) analogs are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.